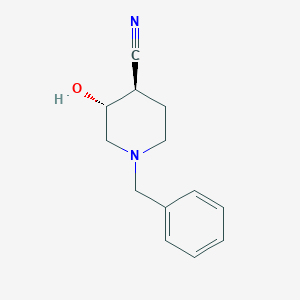

(3R,4R)-rel-1-Benzyl-3-hydroxypiperidine-4-carbonitrile

Description

(3R,4R)-rel-1-Benzyl-3-hydroxypiperidine-4-carbonitrile is a piperidine derivative characterized by a benzyl group at position 1, a hydroxyl group at position 3, and a nitrile group at position 4, with (3R,4R) relative stereochemistry.

Properties

IUPAC Name |

1-benzyl-3-hydroxypiperidine-4-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O/c14-8-12-6-7-15(10-13(12)16)9-11-4-2-1-3-5-11/h1-5,12-13,16H,6-7,9-10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZYDMOVDIBVPOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(C1C#N)O)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1013333-20-4 | |

| Record name | (3R,4R)-1-Benzyl-3-hydroxy-piperidine-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Chiral Resolution: One common method involves the chiral resolution of racemic mixtures of piperidine derivatives. This can be achieved using chiral acids or bases to separate the enantiomers.

Asymmetric Synthesis: Another approach is the asymmetric synthesis starting from chiral precursors.

Industrial Production Methods: Industrial production often employs scalable methods such as chiral resolution or asymmetric synthesis using readily available starting materials and catalysts to ensure high yield and enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The hydroxyl group can undergo oxidation to form a ketone or aldehyde.

Reduction: The nitrile group can be reduced to an amine.

Substitution: The hydroxyl group can be substituted with various nucleophiles under suitable conditions.

Common Reagents and Conditions:

Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.

Reduction: Catalytic hydrogenation or reagents like LiAlH4 (Lithium aluminium hydride) can be employed.

Substitution: Nucleophiles such as halides or amines can be used in the presence of a base.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary amines.

Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry

(3R,4R)-rel-1-Benzyl-3-hydroxypiperidine-4-carbonitrile has been explored for its potential therapeutic applications, particularly in treating neurological disorders. Its mechanism of action involves modulating neurotransmitter systems, which may lead to neuroprotective effects.

Key Areas of Focus :

- Neurodegenerative Diseases : The compound has shown promise in inhibiting enzymes such as acetylcholinesterase (AChE), which is critical in conditions like Alzheimer's disease. Studies indicate that derivatives can enhance cognitive function by increasing acetylcholine levels in the brain.

Organic Synthesis

This compound serves as an intermediate for synthesizing more complex organic molecules. Its ability to undergo various chemical transformations makes it a versatile building block in organic chemistry.

Synthetic Routes :

- Hydroxymethylation : Introduction of hydroxymethyl groups through nucleophilic substitution.

- Benzylation : The benzyl group can be introduced via Friedel-Crafts alkylation or other methods.

Biological Studies

The compound's interactions with biological systems make it valuable for studying enzyme inhibitors and receptor modulators. It has been utilized to investigate the binding affinities and biological activities associated with neurotransmitter systems.

Case Studies

-

Neuroprotective Effects :

- A study demonstrated that this compound exhibited protective effects against oxidative stress-induced neuronal damage. The compound was effective in reducing cell death and promoting cell survival in neuronal cultures exposed to neurotoxic agents.

- Anticancer Activity :

Mechanism of Action

The mechanism of action of (3R,4R)-rel-1-Benzyl-3-hydroxypiperidine-4-carbonitrile depends on its functional groups and stereochemistry. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s interaction with biological targets. The nitrile group can act as an electrophile, making it reactive towards nucleophiles. The stereochemistry ensures that the compound interacts specifically with chiral environments, which is crucial in biological systems.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Piperidine Derivatives

Key Differences and Implications

Functional Groups: The nitrile group in the target compound distinguishes it from derivatives with carboxylates (e.g., ), carboxylic acids (), or methyl groups (). Fluorine in introduces electronegativity, which may alter reactivity or binding affinity in biological systems.

Stereochemistry :

- The (3R,4R) configuration of the target compound contrasts with the (3R,4S) configuration in and (3S,4S) in . Stereochemical differences can drastically affect molecular recognition, as seen in enantiomeric pairs like the pentafluorophenyl esters described in .

Molecular Weight and Polarity: The target compound’s estimated molecular weight (~217 g/mol) is lower than that of the Boc-protected derivative (350.41 g/mol), suggesting better bioavailability.

Synthetic and Safety Considerations :

- Derivatives with tert-butoxycarbonyl (Boc) groups () require deprotection steps in synthesis, whereas the nitrile group in the target compound may simplify synthetic routes.

- Safety data for highlight hazards requiring medical consultation upon exposure, whereas nitriles (target compound) may pose toxicity risks due to cyanide release under metabolic conditions.

Biological Activity

(3R,4R)-rel-1-Benzyl-3-hydroxypiperidine-4-carbonitrile is a chiral piperidine derivative notable for its unique functional groups: a hydroxyl group at the 3-position and a carbonitrile group at the 4-position of the piperidine ring. This compound has attracted significant attention in medicinal chemistry due to its potential applications as an analgesic and other therapeutic agents. The molecular formula is C13H16N2O, with a molecular weight of approximately 220.28 g/mol .

The biological activity of this compound is primarily attributed to its interactions with various biological targets, particularly opioid receptors. The hydroxyl group facilitates hydrogen bonding, enhancing binding affinity to these receptors. Meanwhile, the carbonitrile group can act as an electrophile, allowing for diverse chemical reactions that contribute to the compound's pharmacological effects .

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly as an opioid receptor modulator , which may lead to analgesic effects comparable to traditional opioids but potentially with fewer side effects . The following table summarizes key biological activities and findings related to this compound:

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound and its derivatives:

- Opioid Receptor Binding Studies : A study demonstrated that modifications to the structure of similar compounds significantly influence their binding affinity and selectivity for different opioid receptor subtypes. This finding underscores the importance of structural variations in optimizing therapeutic efficacy .

- Neurotransmitter Transporter Interaction : In vitro studies revealed that this compound inhibits DAT and NET, which may be beneficial in developing treatments for conditions like depression and ADHD .

- Anticancer Properties : Preliminary research indicated that derivatives of this compound could induce apoptosis in specific cancer cell lines more effectively than standard treatments like bleomycin, highlighting its potential as a novel anticancer agent .

Structural Comparisons

The uniqueness of this compound lies in its specific stereochemistry and functional groups compared to other similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Benzyl 3-hydroxypiperidine-1-carboxylate | Hydroxypiperidine core | Lacks carbonitrile group |

| Benzyl 4-hydroxyazepane-1-carboxylate | Azepane ring instead of piperidine | Larger cyclic structure |

| Benzyl 3-hydroxypyrrolidine-1-carboxylate | Pyrrolidine core | Smaller ring size |

| (R)-Benzyl 3-hydroxypiperidine-1-carboxylate | Similar hydroxypiperidine structure | Different stereochemistry |

The combination of hydroxyl and nitrile groups provides unique reactivity and potential for diverse chemical transformations, making it valuable in asymmetric synthesis and pharmaceutical applications .

Q & A

Basic Research Questions

Q. What synthetic methodologies are established for (3R,4R)-rel-1-Benzyl-3-hydroxypiperidine-4-carbonitrile, and how do reaction conditions influence stereochemical outcomes?

- Methodological Answer : The synthesis often involves multi-step pathways, including nucleophilic substitution or reductive amination, with careful control of stereochemistry. For example, analogous piperidine derivatives are synthesized via ketone intermediates and subsequent cyanation . Chiral auxiliaries or enantioselective catalysts (e.g., asymmetric hydrogenation) may enhance stereocontrol. Reaction solvents (e.g., CH₂Cl₂/MeOH mixtures) and temperature gradients are critical to minimize racemization .

Q. Which analytical techniques are most reliable for confirming enantiomeric purity and structural integrity?

- Methodological Answer :

- Chiral HPLC : Effective for separating enantiomers and quantifying enantiomeric excess (e.g., using polysaccharide-based columns) .

- NMR Spectroscopy : NOE (Nuclear Overhauser Effect) experiments or chiral shift reagents can resolve stereochemical ambiguities .

- X-ray Crystallography : Provides definitive confirmation of absolute configuration but requires high-purity crystals .

- Polarimetry : Monitors optical activity to track stereochemical consistency during synthesis .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile intermediates .

- Spill Management : Absorb spills with inert materials (e.g., sand) and avoid water to prevent environmental contamination .

- Storage : Keep in sealed containers under inert atmosphere (N₂/Ar) to prevent degradation .

Advanced Research Questions

Q. How can kinetic resolution or asymmetric catalysis improve enantioselectivity in synthesis?

- Methodological Answer :

- Chiral Catalysts : Transition-metal complexes (e.g., Ru-BINAP) or organocatalysts (e.g., proline derivatives) can induce enantioselectivity during key steps like cyclization or cyanide addition .

- Dynamic Kinetic Resolution (DKR) : Combines racemization and selective transformation of one enantiomer, leveraging temperature and catalyst loading to optimize ee (enantiomeric excess) .

- Enzymatic Methods : Lipases or esterases may resolve intermediates via stereoselective hydrolysis .

Q. How should researchers resolve contradictions between spectroscopic data (e.g., NMR vs. X-ray) for absolute configuration confirmation?

- Methodological Answer :

- Cross-Validation : Compare NMR coupling constants (e.g., ) with computational models (DFT calculations) to validate stereochemistry .

- Single-Crystal XRD : Prioritize XRD for unambiguous configuration assignment, especially if NMR data conflicts due to dynamic effects .

- Independent Synthesis : Prepare enantiopure reference standards via alternative routes to confirm consistency .

Q. What strategies address inconsistent bioassay results when evaluating pharmacological activity?

- Methodological Answer :

- Dose-Response Curves : Use a wide concentration range (e.g., 1 nM–100 µM) to identify true activity vs. assay artifacts .

- Metabolic Stability Assays : Incubate the compound with liver microsomes to assess degradation kinetics, which may explain variability in cellular assays .

- Orthogonal Assays : Combine enzymatic (e.g., acetylcholinesterase inhibition) and cell-based (e.g., cytotoxicity) assays to cross-verify activity .

Data Contradiction Analysis

Q. How can researchers reconcile discrepancies in reported physicochemical properties (e.g., solubility, logP)?

- Methodological Answer :

- Standardized Protocols : Adopt OECD guidelines for logP determination (e.g., shake-flask method vs. HPLC) to minimize variability .

- Solvent Screening : Test solubility in buffered solutions (PBS) and organic co-solvents (DMSO) under controlled pH/temperature .

- Collaborative Studies : Compare data with independent labs to identify systemic errors in measurement techniques .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.